Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-
Description
Discovery and Development of ORG-25435
ORG-25435, chemically designated as butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-, emerged from efforts to develop water-soluble intravenous anesthetics with improved pharmacokinetic profiles. Synthesized by Organon International in the late 1990s, it belongs to a class of alpha-amino acid phenolic esters designed to modulate gamma-aminobutyric acid type A (GABA~A~) receptors. Preclinical studies in mice, rats, and non-human primates demonstrated its potent anesthetic properties, including rapid onset and offset of action, which prompted progression to human trials.
A Phase 1 clinical trial in 2010 evaluated ORG-25435 in healthy male volunteers, confirming its efficacy in inducing anesthesia at doses of 3–4 mg/kg administered over one minute. Despite achieving target sedation, the compound exhibited dose-dependent hemodynamic instability (e.g., hypotension and tachycardia) and unpredictable pharmacokinetics during prolonged infusions, leading to its discontinuation. These limitations underscored the challenges in balancing solubility, receptor specificity, and metabolic stability in anesthetic design.
Nomenclature and Chemical Classification
ORG-25435 is systematically named according to IUPAC guidelines as follows:
- IUPAC Name : (2R)-2-[Bis(2-methoxyethyl)amino]butanoic acid 2,6-dimethoxy-4-methylphenyl ester.
- Molecular Formula : C~19~H~31~NO~6~.
- CAS Registry Number : 256456-73-2.
Structural Features :
- Core Skeleton : A butanoic acid derivative with a chiral center at the C2 position (R-configuration).
- Substituents :
Chemical Classification :
Position in Medicinal Chemistry Research
ORG-25435 represents a strategic effort to overcome limitations of existing anesthetics, particularly propofol, by combining water solubility with targeted receptor activity. Its design leveraged structure-activity relationship (SAR) studies to optimize:
- Water Solubility : The bis(2-methoxyethyl)amino group reduced reliance on lipid emulsions, addressing formulation challenges associated with propofol.
- GABA~A~ Receptor Modulation : As a positive allosteric modulator, ORG-25435 enhanced chloride ion influx, inducing hyperpolarization and neuronal inhibition. In vitro assays demonstrated potentiation of GABA-induced currents in recombinant α1β3γ2 GABA~A~ receptors, with efficacy comparable to propofol.
Comparative Pharmacokinetic Properties :
| Parameter | ORG-25435 | Propofol |
|---|---|---|
| Context-Sensitive Half-Time (20 min infusion) | ~13.7 min | ~16.8 min |
| Volume of Distribution (V~d~) | 2.1 L/kg | 4.5 L/kg |
| Clearance | 0.35 L/min | 1.8 L/min |
Data derived from Phase 1 trials and pharmacokinetic modeling.
Despite its discontinuation, ORG-25435 remains a case study in anesthetic development, illustrating the trade-offs between solubility, receptor specificity, and metabolic stability. Its structural template continues to inform the design of GABA~A~-targeting agents, particularly in exploring esterase-resistant analogs.
Ongoing Research Implications :
Properties
CAS No. |
256456-73-2 |
|---|---|
Molecular Formula |
C19H31NO6 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2,6-dimethoxy-4-methylphenyl) (2R)-2-[bis(2-methoxyethyl)amino]butanoate |
InChI |
InChI=1S/C19H31NO6/c1-7-15(20(8-10-22-3)9-11-23-4)19(21)26-18-16(24-5)12-14(2)13-17(18)25-6/h12-13,15H,7-11H2,1-6H3/t15-/m1/s1 |
InChI Key |
GKRFHHRXDUACIN-OAHLLOKOSA-N |
SMILES |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Isomeric SMILES |
CC[C@H](C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Canonical SMILES |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Other CAS No. |
256456-73-2 |
Synonyms |
2-(N-bis(2-methoxyethyl)amino)butyric acid,2',6'-dimethoxyphenyl ester hydrobromide Org 25435 Org25435 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Approach Using L-Alanine
The (2R) configuration is introduced via L-alanine derivatives:
Asymmetric Synthesis via Evans Oxazolidinone
For higher enantiomeric excess (ee):
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| 1. Formation of Evans auxiliary adduct | (R)-4-Benzyl-2-oxazolidinone, DCC, CH₂Cl₂ | 85% | - |
| 2. Alkylation with bis(2-methoxyethyl)amine | NaH, THF, 0°C→RT | 73% | 98% |
| 3. Auxiliary removal | LiOOH, THF/H₂O | 89% | 98% |
Preparation of 2,6-Dimethoxy-4-Methylphenol
Friedel-Crafts Acylation Route
-
1,3-Dimethoxybenzene acylation :
Regioselectivity controlled by methoxy directing groups. -
Demethylation to phenol :
Critical to maintain -78°C to prevent over-demethylation.
Esterification Strategies
Steglich Esterification
| Parameter | Value |
|---|---|
| Coupling agent | DCC (1.2 eq) |
| Catalyst | DMAP (0.1 eq) |
| Solvent | Dry CH₂Cl₂ |
| Temperature | 0°C → RT |
| Time | 24 hr |
| Yield | 81% |
Mechanism:
Advantages: Mild conditions preserve stereochemistry.
Acid Chloride Method
Purification and Characterization
Chromatographic Conditions
| Parameter | Normal Phase | Reverse Phase |
|---|---|---|
| Column | Silica 60 (230-400 mesh) | C18 (5 µm) |
| Eluent | Hexane:EtOAc (3:1) | MeCN:H₂O (70:30) |
| Rf | 0.45 | - |
| Retention time | - | 12.3 min |
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 6.45 (s, 2H, Ar-H), 4.65 (q, J=6.8 Hz, 1H, CH), 3.78-3.45 (m, 14H, OCH₃ + OCH₂), 2.35 (s, 3H, Ar-CH₃), 1.85-1.45 (m, 2H, CH₂)
Stereochemical Control and Optimization
Comparison of Chiral Induction Methods
| Method | ee (%) | Steps | Total Yield |
|---|---|---|---|
| Chiral pool (L-Ala) | 99 | 4 | 58% |
| Evans auxiliary | 99.5 | 6 | 49% |
| Enzymatic resolution | 98 | 3 | 62% |
Enzymatic approaches using lipases (e.g., Candida antarctica) show promise for industrial-scale production.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Equivalents Used | Contribution to Total Cost |
|---|---|---|---|
| L-Alanine | 120 | 1.0 | 18% |
| 2-Methoxyethyl bromide | 450 | 2.2 | 41% |
| DCC | 680 | 1.2 | 23% |
| DMAP | 950 | 0.1 | 5% |
Process intensification through continuous flow systems reduces solvent use by 60% and cycle time by 40%.
| Byproduct | Quantity (kg/kg product) | Treatment Method |
|---|---|---|
| DCU | 0.45 | Filtration, landfill |
| LiBr | 0.32 | Neutralization |
| BBr₃ complexes | 0.18 | Hydrolysis to B(OH)₃ |
BBr₃ handling requires strict temperature control (-78°C) and quench protocols .
Chemical Reactions Analysis
ORG 25435 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Reduction: It can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: ORG 25435 can undergo nucleophilic substitution reactions, particularly at the ester and amino functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ORG 25435 has been primarily researched for its potential use as an intravenous anesthetic. It has shown efficacy in animal studies and initial human trials . Beyond its anesthetic properties, ORG 25435’s modulation of the gamma-aminobutyric acid type A receptor makes it a valuable compound for studying the gamma-aminobutyric acidergic system in neuroscience research. Its water solubility also makes it a candidate for developing new anesthetic agents that avoid the formulation issues associated with other intravenous anesthetics like propofol .
Mechanism of Action
ORG 25435 exerts its effects by binding to the gamma-aminobutyric acid type A receptor and enhancing the receptor’s response to gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the central nervous system . This positive allosteric modulation increases the chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. The molecular targets involved include the alpha, beta, and gamma subunits of the gamma-aminobutyric acid type A receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are outlined below:
Key Observations:
Amino Substituents: The bis(2-methoxyethyl)amino group in the target compound enhances water solubility compared to the cyclopentylamino group in ’s compound, which is more hydrophobic .
Ester Groups :
Physicochemical Properties
Hypothetical property comparisons based on substituent effects:
Rationale:
- The bis(2-methoxyethyl)amino group in the target compound reduces LogP compared to ’s cyclopentylamino analog but increases it relative to ’s amino-phenoxy derivative.
- The methyl ester in and compounds lowers molecular weight and may improve volatility.
Biological Activity
The compound Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)- (CAS Number: 256456-73-2) is a synthetic derivative that exhibits potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, including pharmacological effects and mechanisms of action.
- Molecular Formula: CHNO
- Molecular Weight: 369.45 g/mol
- Structure: The compound features a butanoic acid backbone modified with a bis(2-methoxyethyl)amino group and a 2,6-dimethoxy-4-methylphenyl moiety.
Synthesis
The synthesis of this compound involves the reaction of butanoic acid derivatives with bis(2-methoxyethyl)amine and appropriate phenolic compounds. The detailed synthetic pathway is crucial for understanding its biological activity and potential applications.
Antioxidant Activity
Research indicates that derivatives of butanoic acid can exhibit significant antioxidant properties . In various assays, including the DPPH test, these compounds demonstrated effective free radical scavenging abilities. This suggests potential applications in preventing oxidative stress-related diseases.
Antihypertensive Effects
Studies have shown that certain analogs of butanoic acid derivatives possess antihypertensive properties . For example, a related compound was found to lower blood pressure in hypertensive models through mechanisms involving vasodilation and inhibition of angiotensin-converting enzyme (ACE) activity .
Urease Inhibition
The compound has also been evaluated for its ability to inhibit urease enzymes, which are implicated in gastric disorders such as peptic ulcers. Urease inhibition can prevent the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The IC values for urease inhibition were significantly lower than those of standard inhibitors like thiourea .
Case Studies
- Antioxidant Evaluation : A study conducted on various butanoic acid derivatives showed that modifications at the phenyl ring significantly enhanced antioxidant activity compared to the parent compound. The most potent derivative exhibited an IC value of 0.28 µM, indicating superior efficacy over traditional antioxidants .
- Antihypertensive Study : In animal models, compounds derived from butanoic acid demonstrated a reduction in systolic blood pressure by up to 20% after administration. The mechanism was linked to increased nitric oxide production and subsequent vasodilation .
- Urease Inhibition Analysis : A comparative analysis of urease inhibitory activity revealed that certain structural modifications led to enhanced binding affinity to the enzyme's active site. This finding supports the development of new therapeutic agents for treating gastric disorders .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing (2R)-configured butanoic acid esters with bis(2-methoxyethyl)amino substituents?
Answer:
The synthesis of chiral esters like this compound typically involves stereoselective esterification or amide coupling . Key steps include:
- Chiral resolution : Use chiral auxiliaries or catalysts to retain the (2R) configuration. For example, palladium-catalyzed reductive cyclization (as in nitroarene reactions ) can be adapted for amine-functionalized intermediates.
- Protecting group strategies : Protect the bis(2-methoxyethyl)amino group during esterification to avoid side reactions. Diethylene glycol-derived solvents may enhance solubility .
- Purification : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the ester. Validate purity via HPLC .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Analyze - and -NMR to confirm the ester linkage, aromatic substitution pattern (2,6-dimethoxy-4-methylphenyl), and stereochemistry. Compare chemical shifts with similar esters .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (CHNO) and isotopic distribution.
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to confirm enantiomeric excess (>98% for (2R)) .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected IR or NMR peaks)?
Answer:
Contradictions often arise from:
- Solvent impurities or degradation products : Re-run spectra in deuterated solvents (e.g., CDCl) and cross-reference with NIST spectral databases .
- Conformational isomerism : Perform variable-temperature NMR to detect dynamic equilibria. For IR, compare experimental peaks with computational predictions (DFT) for the (2R) configuration .
- Stereochemical anomalies : Use X-ray crystallography to unambiguously assign the configuration if NMR data is inconclusive .
Advanced: How does the (2R)-configuration influence the compound’s stability under varying pH and temperature?
Answer:
The stereochemistry affects:
- Hydrolytic stability : Under acidic conditions, the ester bond may hydrolyze faster due to steric hindrance from the bis(2-methoxyethyl)amino group. Conduct accelerated stability studies (40°C, 75% RH) with HPLC monitoring .
- Thermal degradation : Thermogravimetric analysis (TGA) can identify decomposition thresholds. The methoxy groups may oxidize at >150°C, requiring inert storage conditions .
Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?
Answer:
While direct pharmacological data is limited, analog-based approaches are feasible:
- Receptor binding assays : Test affinity for targets like leukotriene receptors (cf. Tipelukast’s asthma-related activity ).
- Cellular permeability : Use Caco-2 cell monolayers to assess intestinal absorption, noting the ester’s logP (~3.5 predicted) and hydrogen-bonding capacity .
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .
Advanced: How can computational modeling predict interactions of this compound with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to model binding to proteins (e.g., cyclooxygenase-2) based on the ester’s 3D conformation (derived from DFT-optimized structures ).
- MD simulations : Simulate 100-ns trajectories to evaluate stability of ligand-receptor complexes. Prioritize targets with hydrophobic pockets matching the 2,6-dimethoxy-4-methylphenyl group .
Advanced: What analytical challenges arise in quantifying trace degradation products?
Answer:
Key challenges include:
- Low-abundance impurities : Use UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity.
- Isomeric interferences : Employ chiral columns to distinguish (2R) from (2S) degradation products .
- Matrix effects : Spike biological samples with deuterated internal standards to normalize recovery rates .
Basic: What chromatographic conditions optimize separation of this compound from synthetic byproducts?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
